molecular formula C5H10ClF B1593884 1-Chloro-5-fluoropentane CAS No. 407-98-7

1-Chloro-5-fluoropentane

Cat. No.: B1593884
CAS No.: 407-98-7
M. Wt: 124.58 g/mol
InChI Key: HMHFNUWREZQHGJ-UHFFFAOYSA-N
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Properties

IUPAC Name

1-chloro-5-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFNUWREZQHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870527
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-98-7
Record name Pentane, 1-chloro-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-5-fluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 1-Chloro-5-fluoropentane is typically carried out through alkyl halogenation. A common synthetic route involves the reaction of pentane with chlorine gas, followed by the addition of fluorine gas for fluorination . This method ensures the incorporation of both chlorine and fluorine atoms into the pentane backbone, resulting in the desired compound. Industrial production methods also follow similar halogenation processes, ensuring high yield and purity .

Chemical Reactions Analysis

1-Chloro-5-fluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-5-fluoropentane (C5H10ClF) is a colorless liquid with a molar mass of 124.58 g/mol. It has a range of applications in scientific research, including use as a building block in synthesizing complex organic molecules in chemistry, a precursor in synthesizing biologically active compounds in biology, and involvement in producing certain pharmaceuticals, including anti-inflammatory drugs, in medicine. It is also used in the manufacture of surfactants, lubricants, and detergents in industry.

Chemical Properties and Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
  • Elimination Reactions Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Oxidation and Reduction Depending on the reagents and conditions used, it can be involved in oxidation and reduction reactions, although this is less common.

Common reagents for these reactions include strong bases for elimination, nucleophiles like hydroxide ions for substitution, and oxidizing or reducing agents for redox reactions. The specific reaction conditions and reagents used determine the major products formed.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, medicine, and industry. Its mechanism of action involves reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoropentane involves its reactivity with various molecular targets. In substitution reactions, the chlorine or fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the removal of hydrogen and halogen atoms results in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

1-Chloro-5-fluoropentane can be compared with other similar compounds such as:

    1-Chloro-5-bromopentane: Similar in structure but with a bromine atom instead of fluorine.

    1-Chloro-5-iodopentane: Contains an iodine atom in place of fluorine.

    1-Fluoro-5-chloropentane: The positions of chlorine and fluorine are reversed.

The uniqueness of this compound lies in its specific reactivity and the balance of properties imparted by the chlorine and fluorine atoms .

Biological Activity

1-Chloro-5-fluoropentane is a halogenated organic compound with potential applications in medicinal chemistry and chemical biology. Its unique structural properties, influenced by the presence of chlorine and fluorine atoms, contribute to its biological activity. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the molecular formula C5H10ClF and can be classified as a haloalkane. The presence of both chlorine and fluorine in its structure affects its reactivity and interaction with biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC5H10ClF
Molecular Weight136.59 g/mol
Boiling Point108 °C
Melting Point-50 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The halogen atoms can influence the compound's binding affinity and specificity towards target sites.

Case Study: Enzymatic Interaction

Research has shown that fluorinated compounds can exhibit altered interactions with enzymes compared to their non-fluorinated counterparts. For example, studies on haloalkane dehalogenases (HLDs) indicate that fluorinated haloalkanes are generally less reactive than their chlorinated analogs, which may affect their degradation pathways in microbial systems .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. A notable study reported that exposure to this compound resulted in significant apoptotic activity in human breast cancer cells (MCF-7), suggesting potential therapeutic applications .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various animal models. Acute toxicity studies indicate that high doses can lead to respiratory distress and neurological symptoms, primarily due to its neurotoxic potential . Chronic exposure has been linked to liver and kidney damage, necessitating further investigation into its long-term effects.

Table 2: Summary of Biological Activity Findings

Study TypeFindings
Enzymatic ActivityReduced reactivity with HLDs
CytotoxicityInduces apoptosis in MCF-7 cells
Toxicological EffectsRespiratory distress; organ damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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